molecular formula C20H14Cl4O B386216 2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone

2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone

Cat. No.: B386216
M. Wt: 412.1g/mol
InChI Key: KZJYHNUZXHLSFI-DJJIWSAGSA-N
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Description

2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two (2,4-dichlorophenyl)methylidene groups attached to a cyclohexanone ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone typically involves the condensation of 2,4-dichlorobenzaldehyde with cyclohexanone. This reaction is often carried out under basic conditions using a catalyst such as piperidine or pyrrolidine. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone is unique due to the presence of two (2,4-dichlorophenyl)methylidene groups, which impart distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C20H14Cl4O

Molecular Weight

412.1g/mol

IUPAC Name

(2E,6Z)-2,6-bis[(2,4-dichlorophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C20H14Cl4O/c21-16-6-4-12(18(23)10-16)8-14-2-1-3-15(20(14)25)9-13-5-7-17(22)11-19(13)24/h4-11H,1-3H2/b14-8-,15-9+

InChI Key

KZJYHNUZXHLSFI-DJJIWSAGSA-N

Isomeric SMILES

C1C/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C1

SMILES

C1CC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C1

Canonical SMILES

C1CC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C1

Origin of Product

United States

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